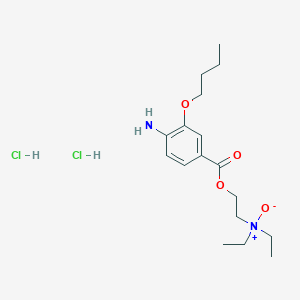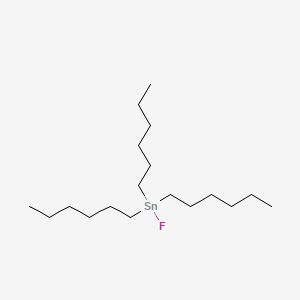
Fluorotrihexylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of a tin (Sn) atom bonded to three hexyl groups and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorotrihexylstannane can be synthesized through the reaction of trihexyltin hydride with a fluorinating agent. One common method involves the use of hydrogen fluoride (HF) or a fluoride salt under controlled conditions. The reaction typically proceeds as follows:
(C6H13)3SnH+HF→(C6H13)3SnF+H2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the handling of hazardous reagents like hydrogen fluoride.
Análisis De Reacciones Químicas
Types of Reactions: Fluorotrihexylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include trihexyltin halides or alkoxides.
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Reduced tin species are formed.
Aplicaciones Científicas De Investigación
Fluorotrihexylstannane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing to explore the potential of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: this compound is used in the production of specialty chemicals and materials, including catalysts and stabilizers.
Mecanismo De Acción
The mechanism of action of fluorotrihexylstannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorine atom enhances the compound’s electrophilicity, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Trihexyltin Hydride (C18H40Sn): Similar structure but with a hydrogen atom instead of fluorine.
Trihexyltin Chloride (C18H39ClSn): Chlorine atom replaces the fluorine atom.
Trihexyltin Bromide (C18H39BrSn): Bromine atom replaces the fluorine atom.
Uniqueness: Fluorotrihexylstannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity influences the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
20153-50-8 |
|---|---|
Fórmula molecular |
C18H39FSn |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
fluoro(trihexyl)stannane |
InChI |
InChI=1S/3C6H13.FH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
VIQZOBIMPYFTNZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[Sn](CCCCCC)(CCCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
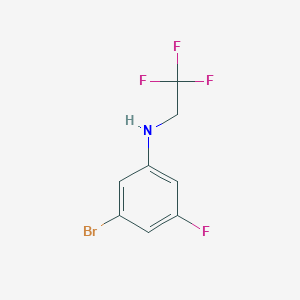

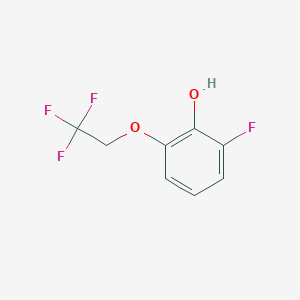
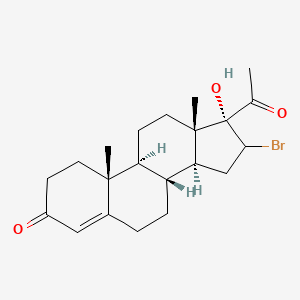
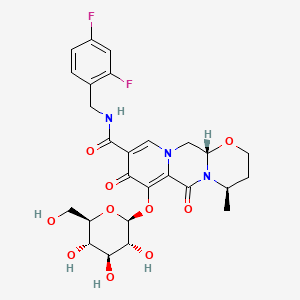
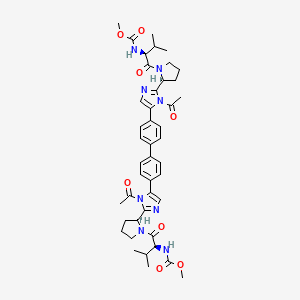

![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
